![molecular formula C18H19N3O B5612398 2-[4-(tert-butylamino)-2-quinazolinyl]phenol](/img/structure/B5612398.png)

2-[4-(tert-butylamino)-2-quinazolinyl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Quinazolin-4(3H)-ones, which are closely related to the compound , can be synthesized using various methods. For example, Mohammadi et al. (2017) described a one-pot three-component condensation using isatoic anhydride, ethyl or methyl ortho ester, and phenylhydrazine in the presence of KAl(SO4)2·12H2O (Mohammadi, Ahdenov, & Abolhasani Sooki, 2017).

- Luo et al. (2022) reported the synthesis of quinazolin-4(3H)-ones via reaction of quinazoline-3-oxides with primary amines, using tert-butyl hydroperoxide as the oxidant (Luo, Wan, Wu, Yang, & Wang, 2022).

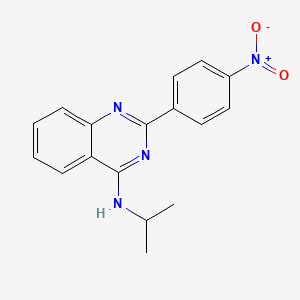

Molecular Structure Analysis

- Specific studies on the molecular structure of 2-[4-(tert-butylamino)-2-quinazolinyl]phenol were not identified in the current literature. However, quinazoline derivatives typically exhibit varied molecular structures with potential biological activities, as shown in several studies.

Chemical Reactions and Properties

- Quinazolinone derivatives have been shown to engage in various chemical reactions. For instance, Mandal et al. (2000) explored the tert-butyl migration in copper-mediated ortho-oxygenation of phenolates, indicating complex chemical behavior (Mandal, Macikenas, Protasiewicz, & Sayre, 2000).

Physical Properties Analysis

- The physical properties of quinazolinone derivatives vary based on their molecular structure. Unfortunately, specific physical properties of 2-[4-(tert-butylamino)-2-quinazolinyl]phenol were not detailed in the current research.

Chemical Properties Analysis

- Chemical properties of quinazolinone derivatives, including 2-[4-(tert-butylamino)-2-quinazolinyl]phenol, are influenced by their molecular structure. Moshkina et al. (2021) discussed the photophysical properties of quinazolinone derivatives, highlighting the impact of molecular structure on these properties (Moshkina, Nosova, Lipunova, Valova, Petrusevich, Zaleśny, Ośmiałowski, & Charushin, 2021).

Orientations Futures

The future directions for “2-[4-(tert-butylamino)-2-quinazolinyl]phenol” could involve further investigation and exploration of its potential in various fields. For instance, 2,4-Ditert butyl phenol’s potential in cancer research could contribute to its potential application as a novel therapeutic agent in the future .

Mécanisme D'action

Target of Action

The primary targets of 2-[4-(tert-butylamino)-2-quinazolinyl]phenol are β2-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of various physiological processes.

Mode of Action

2-[4-(tert-butylamino)-2-quinazolinyl]phenol, similar to other β2-agonists, interacts with its targets by either direct action on adrenergic receptors or by indirect action, causing the release of endogenous catecholamines . This interaction leads to the activation of adenylyl cyclase, which increases the production of cyclic adenosine monophosphate (cAMP) .

Biochemical Pathways

The increase in cAMP activates protein kinases, which transfer gamma-phosphate from AMP to various proteins, phosphorylating them by binding them to serine or threonine, thereby changing their activity . This process affects multiple biochemical pathways, leading to various downstream effects such as bronchodilation, uterine relaxation, and skeletal muscle glycogenolysis .

Pharmacokinetics

The pharmacokinetics of 2-[4-(tert-butylamino)-2-quinazolinyl]phenol, like other β2-agonists, is influenced by its stereoselectivity . The ®-enantiomers of these compounds have been shown to exhibit higher bronchodilatory activity . The investigation of stereoselectivity in action and disposition of chiral drugs calls for efficient stereoselective analytical methods .

Result of Action

The molecular and cellular effects of 2-[4-(tert-butylamino)-2-quinazolinyl]phenol’s action include narrowing of peripheral vessels in the skin and mucous membranes, acceleration of heart activity, and increase in blood pressure due to binding to β1-receptors . Binding to β2-receptors leads to bronchodilation, uterine relaxation, and skeletal muscle glycogenolysis .

Propriétés

IUPAC Name |

2-[4-(tert-butylamino)quinazolin-2-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-18(2,3)21-17-12-8-4-6-10-14(12)19-16(20-17)13-9-5-7-11-15(13)22/h4-11,22H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOVAUFBKXMFIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-oxo-1,3-dihydro-2H-indazol-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5612322.png)

![2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5612341.png)

![4-(5-{(2S)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5612357.png)

![1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5612361.png)

![(3aS*,7aR*)-5-methyl-2-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5612374.png)

![2,4-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5612377.png)

![2-((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)-2-oxoethanol](/img/structure/B5612380.png)

![N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B5612387.png)

![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5612405.png)